N~2~-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N~5~-carbamoyl-L-ornithine
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Overview
Description
2-{2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-5-(CARBAMOYLAMINO)PENTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a benzyl group, a methyl group, and a chromen-2-one moiety, making it a unique and interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-5-(CARBAMOYLAMINO)PENTANOIC ACID typically involves multiple steps, starting with the preparation of the chromen-2-one core. The chromen-2-one core can be synthesized through the reaction of 7-amino-4-methylcoumarin with organic halides
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-5-(CARBAMOYLAMINO)PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-{2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-5-(CARBAMOYLAMINO)PENTANOIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-5-(CARBAMOYLAMINO)PENTANOIC ACID involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with DNA synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its fluorescence properties.
Benzofuran derivatives: Similar in structure and studied for their biological activities.
Benzoxazol derivatives: Another class of compounds with comparable properties and applications.
Uniqueness
What sets 2-{2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-5-(CARBAMOYLAMINO)PENTANOIC ACID apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Properties
Molecular Formula |
C25H27N3O7 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5-(carbamoylamino)pentanoic acid |
InChI |
InChI=1S/C25H27N3O7/c1-15-18-10-9-17(13-21(18)35-24(32)19(15)12-16-6-3-2-4-7-16)34-14-22(29)28-20(23(30)31)8-5-11-27-25(26)33/h2-4,6-7,9-10,13,20H,5,8,11-12,14H2,1H3,(H,28,29)(H,30,31)(H3,26,27,33)/t20-/m0/s1 |
InChI Key |
OPXGJENSLHDKTQ-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CCCNC(=O)N)C(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCCNC(=O)N)C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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